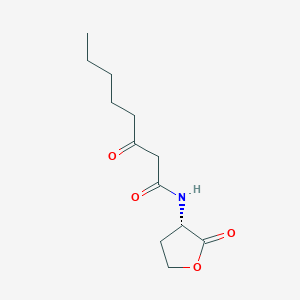

N-(3-Oxooctanoyl)-L-homoserine lactone

概要

説明

N-3-オキソオクタノイル-L-ホモセリンラクトン: は、グラム陰性菌によって産生されるシグナル分子です。 これは、N-アシルホモセリンラクトンファミリーのメンバーであり、細胞密度に応答して遺伝子発現を調節するために細菌が使用するクオラムセンシングにおいて重要な役割を果たしています .

準備方法

化学反応の分析

Hydrolysis of the Lactone Ring

The lactone ring in 3OC8-HSL is susceptible to hydrolysis under physiological or aqueous conditions, yielding a carboxylic acid derivative. This reaction is pH-dependent and occurs spontaneously in aqueous environments or through enzymatic catalysis.

Amide Bond Cleavage

The amide bond linking the homoserine lactone and 3-oxooctanoyl moieties can hydrolyze, producing two fragments: L-homoserine lactone and 3-oxooctanoic acid.

Redox Reactions

While direct experimental data on oxidation/reduction of 3OC8-HSL is limited in the reviewed sources, structural analogs suggest potential reactivity:

-

Oxidation : The 3-oxo group may undergo further oxidation to form carboxylates under strong oxidizing conditions (e.g., KMnO₄).

-

Reduction : The ketone group could be reduced to a hydroxyl group using agents like NaBH₄, forming N-(3-hydroxyoctanoyl)-L-homoserine lactone.

Comparative Reactivity of AHL Derivatives

The reactivity of 3OC8-HSL differs from related acyl-homoserine lactones (AHLs) due to its acyl chain length and functional groups:

Mechanistic Insights

-

Lactone Hydrolysis : Proceeds via nucleophilic attack by water at the ester carbonyl, facilitated by alkaline conditions or enzymes.

-

Amide Cleavage : Requires hydrolytic enzymes (e.g., acylase I) or prolonged exposure to basic conditions.

Biological Implications of Hydrolysis

Hydrolysis products retain signaling capabilities in plants:

-

3-Oxooctanoic acid influences auxin-like responses, promoting adventitious root formation .

-

L-Homoserine derivatives trigger H₂O₂ and NO synthesis in plant tissues, mimicking stress responses .

Synthetic Modifications

Though not directly observed in the reviewed studies, proposed modifications include:

-

Acyl Chain Substitution : Replacing the octanoyl group with fluorinated or branched chains to alter receptor binding.

-

Lactone Stabilization : Methylation of the lactone oxygen to reduce hydrolysis rates.

科学的研究の応用

Quorum Sensing in Bacteria

Role as a Quorum Sensing Molecule

- 3OC8-HSL functions as an autoinducer in bacterial communication, regulating gene expression related to virulence and biofilm formation. It is particularly significant in Pseudomonas aeruginosa, where it modulates the expression of virulence factors and biofilm development .

Case Study: Biofilm Formation

- Research indicates that 3OC8-HSL enhances biofilm formation in Pseudomonas aeruginosa. The compound's presence leads to the upregulation of genes involved in extracellular polymeric substance (EPS) production, which is essential for biofilm integrity .

Plant-Microbe Interactions

Induction of Plant Defense Mechanisms

- 3OC8-HSL has been shown to prime plant defenses against pathogens. For instance, it enhances resistance in Arabidopsis thaliana against Pseudomonas syringae through the salicylic acid pathway, demonstrating its role in plant immunity .

Case Study: Resistance Priming

- A study revealed that treatment with 3OC8-HSL resulted in differential expression of proteins involved in flavonoid synthesis and oxidative stress response in Medicago truncatula, indicating its potential as a biopesticide or plant growth enhancer .

Cancer Research

Cytotoxic Effects on Cancer Cells

- 3OC8-HSL exhibits cytotoxic properties against various cancer cell lines. It has been observed to induce apoptosis in pancreatic carcinoma cells, reducing cell viability and inhibiting migration .

Case Study: Breast Cancer Microenvironment

- A study explored the interactions between 3OC8-HSL and breast tumor microenvironments, revealing that this compound influences cancer cell viability and proliferation under hypoxic conditions. This highlights its potential role in modulating tumor behavior through microbial interactions .

Immunomodulatory Effects

Impact on Immune Cells

- Research indicates that 3OC8-HSL can modulate immune responses by inducing apoptosis in macrophages and neutrophils. This property may have implications for understanding bacterial pathogenesis and developing immunotherapeutics .

Case Study: Apoptosis Induction

- In vitro studies demonstrated that exposure to varying concentrations of 3OC8-HSL led to significant apoptosis in immune cells, suggesting its dual role as a signaling molecule and a potential therapeutic agent .

Data Tables

作用機序

N-3-オキソオクタノイル-L-ホモセリンラクトンは、クオラムセンシングにおけるオートインデューサーとして機能します。 これは、細菌の特定の受容体タンパク質に結合し、毒性、バイオフィルム形成、および抗生物質耐性などのさまざまな生理学的プロセスに関連する遺伝子発現の活性化につながります . 分子標的には、標的遺伝子の転写を調節するLuxR型受容体があります .

類似化合物の比較

類似化合物

N-3-オキソドデカノイル-L-ホモセリンラクトン: アシル鎖が長い別のクオラムセンシング分子.

N-3-オキソデカノイル-L-ホモセリンラクトン: 類似の構造ですが、デカノイル鎖があります.

N-3-ヒドロキシオクタノイル-L-ホモセリンラクトン: N-3-オキソオクタノイル-L-ホモセリンラクトンの還元誘導体.

ユニークさ: : N-3-オキソオクタノイル-L-ホモセリンラクトンは、特定のアシル鎖長とオキソ基により、クオラムセンシング経路における独特の結合親和性と調節効果を持つため、ユニークです .

類似化合物との比較

Similar Compounds

N-3-oxo-dodecanoyl-L-Homoserine lactone: Another quorum sensing molecule with a longer acyl chain.

N-3-oxo-decanoyl-L-Homoserine lactone: Similar structure but with a decanoyl chain.

N-3-hydroxy-octanoyl-L-Homoserine lactone: A reduced derivative of N-3-oxo-octanoyl-L-Homoserine lactone.

Uniqueness: : N-3-oxo-octanoyl-L-Homoserine lactone is unique due to its specific acyl chain length and oxo group, which confer distinct binding affinities and regulatory effects in quorum sensing pathways .

生物活性

N-(3-Oxooctanoyl)-L-homoserine lactone (3OC8-HSL) is a significant quorum-sensing (QS) signaling molecule produced by various Gram-negative bacteria, particularly Pseudomonas aeruginosa. This compound plays a crucial role in intercellular communication, influencing a range of biological activities in both bacterial and eukaryotic cells. This article provides a comprehensive overview of the biological activities associated with 3OC8-HSL, including its effects on cellular processes, immune responses, and potential therapeutic applications.

Quorum Sensing and Bacterial Communication

Quorum sensing is a process through which bacteria communicate and coordinate their behavior based on population density. 3OC8-HSL is one of the acyl-homoserine lactones (AHLs) that facilitate this communication. It is involved in regulating various physiological functions, including biofilm formation, virulence factor production, and bioluminescence in bacteria.

Key Functions of 3OC8-HSL:

- Biofilm Formation : 3OC8-HSL promotes the synthesis of extracellular polymeric substances (EPS) in bacterial biofilms, enhancing their stability and resilience against environmental stressors .

- Virulence Factor Regulation : This AHL modulates the expression of genes responsible for virulence factors, thereby influencing pathogenicity in host organisms .

Effects on Eukaryotic Cells

Recent studies have revealed that 3OC8-HSL also interacts with eukaryotic cells, leading to various biological responses. The following sections detail these interactions and their implications.

Immunomodulatory Effects

3OC8-HSL exhibits significant immunomodulatory properties. It has been shown to influence the behavior of immune cells such as lymphocytes and macrophages:

- Lymphocyte Proliferation : At varying concentrations, 3OC8-HSL can inhibit or promote lymphocyte proliferation. High concentrations tend to suppress proliferation and cytokine production (e.g., TNF-α and IL-12), while low concentrations may enhance antibody production .

- Macrophage Activation : In macrophages, 3OC8-HSL can modulate inflammatory responses. It has been observed to decrease pro-inflammatory cytokines like TNF-α while promoting anti-inflammatory cytokines such as IL-10 . This duality suggests a complex role in managing inflammation and immune responses.

Apoptosis Induction

Studies indicate that 3OC8-HSL can induce apoptosis in certain cell types. For instance, it triggers mitochondrial outer membrane permeabilization, leading to the activation of intrinsic apoptotic pathways in mouse embryonic fibroblasts . This mechanism highlights its potential as a therapeutic agent in cancer research, where modulation of cell death pathways is crucial.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3OC8-HSL across different contexts:

- Breast Cancer Microenvironment : Research demonstrated that quorum-sensing molecules like 3OC8-HSL could interact with breast cancer microenvironments, influencing tumor progression through modulation of local immune responses .

- Plant Responses : In plant systems, 3OC8-HSL has been shown to prime resistance against pathogens by enhancing root development and activating specific signaling pathways involving nitric oxide (NO) and cyclic GMP (cGMP) .

Comparative Biological Activity Table

特性

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCMGCFNLNFLSH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163802 | |

| Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147795-39-9 | |

| Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147795399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。